Ethyl 2-(5-cyano-1H-indol-1-yl)acetate
CAS No.:
Cat. No.: VC13587701
Molecular Formula: C13H12N2O2
Molecular Weight: 228.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H12N2O2 |
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Molecular Weight | 228.25 g/mol |
IUPAC Name | ethyl 2-(5-cyanoindol-1-yl)acetate |
Standard InChI | InChI=1S/C13H12N2O2/c1-2-17-13(16)9-15-6-5-11-7-10(8-14)3-4-12(11)15/h3-7H,2,9H2,1H3 |
Standard InChI Key | OKNXKNDZQFEDBX-UHFFFAOYSA-N |
SMILES | CCOC(=O)CN1C=CC2=C1C=CC(=C2)C#N |
Canonical SMILES | CCOC(=O)CN1C=CC2=C1C=CC(=C2)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
Ethyl 2-(5-cyano-1H-indol-1-yl)acetate has the molecular formula C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol . The indole core is substituted with a cyano group (-CN) at the 5-position and an ethyl acetate group (-CH₂COOEt) at the 1-position (Figure 1). The planar indole ring system facilitates π-π interactions, while the electron-withdrawing cyano group enhances reactivity at the 3-position, a common site for further functionalization .
Table 1: Key Physicochemical Properties
Spectral Data
While experimental spectra for this specific compound are scarce, analogous indole-acetate derivatives exhibit characteristic signals:
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IR: Stretching vibrations for nitrile (-CN, ~2200 cm⁻¹) and ester carbonyl (C=O, ~1730 cm⁻¹) .
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¹H NMR: A triplet for the ethyl group’s methyl protons (~1.3 ppm), a quartet for the methylene group (~4.2 ppm), and aromatic indole protons (6.5–8.5 ppm) .
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¹³C NMR: Peaks for the cyano carbon (~115 ppm), ester carbonyl (~168 ppm), and indole carbons .
Synthesis and Reaction Pathways
Primary Synthesis Route
The most plausible synthesis involves N-alkylation of 5-cyanoindole with ethyl bromoacetate under basic conditions :
This method mirrors the synthesis of related indole acetates, such as ethyl 2-(3-heterocycle-1H-indol-1-yl)acetates, which achieve yields of 60–70% in polar solvents like DMF .
Table 2: Comparison of Synthesis Methods
Method | Conditions | Yield | Limitations |
---|---|---|---|
N-Alkylation | NaH, DMF, 60°C, 12 h | ~65% | Competing O-alkylation |
Multi-component | Acetone, reflux, 5 h | Not tested | Requires optimized stoichiometry |
Biological Activities and Mechanistic Insights
Anticancer Applications
Indole-3-yl acetates inhibit tubulin polymerization and disrupt cancer cell mitosis . The cyano substituent could potentiate these effects by stabilizing interactions with β-tubulin’s colchicine-binding site .
Applications in Medicinal Chemistry
Intermediate for Heterocyclic Synthesis
This compound serves as a precursor for:
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Benzothiazole-indole hybrids: Synthesized via cyclocondensation with 2-aminothiophenols, these hybrids target topoisomerase II in cancer cells .
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Pyrazole and pyrimidine derivatives: Reaction with hydrazines or ureas yields cyclized products with enhanced bioavailability .
Prodrug Development
The ethyl ester group can be hydrolyzed in vivo to the corresponding carboxylic acid, enabling pH-dependent drug release .
Research Challenges and Future Directions
Knowledge Gaps
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Pharmacokinetics: No data on absorption, metabolism, or toxicity.
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Structure-activity relationships (SAR): Impact of substituent positions (e.g., 5-CN vs. 3-CN) remains unexplored .
Recommended Studies
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